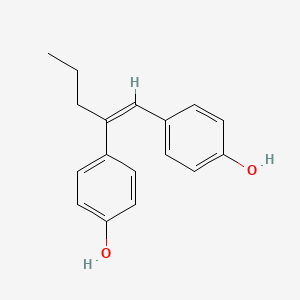

alpha-Propyl-4,4'-stilbenediol

Description

Structure

3D Structure

Properties

CAS No. |

93651-83-3 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

4-[(Z)-2-(4-hydroxyphenyl)pent-1-enyl]phenol |

InChI |

InChI=1S/C17H18O2/c1-2-3-15(14-6-10-17(19)11-7-14)12-13-4-8-16(18)9-5-13/h4-12,18-19H,2-3H2,1H3/b15-12- |

InChI Key |

QVGSIRCXVJJHIC-QINSGFPZSA-N |

Isomeric SMILES |

CCC/C(=C/C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O |

Canonical SMILES |

CCCC(=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Transformations of Alpha Propyl 4,4 Stilbenediol

Established Synthetic Routes for Stilbenediol Analogues

The synthesis of stilbenediol analogues has a rich history, with several well-established methods for constructing the core stilbene (B7821643) framework. These approaches can be broadly categorized into conventional organic synthesis and more modern asymmetric strategies.

Conventional Organic Synthesis Approaches

Classical methods for stilbene synthesis often rely on olefination reactions. The Wittig reaction is a cornerstone in this regard, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to form an alkene. wiley-vch.detamu.edu For the synthesis of a stilbenediol analogue, this would typically involve the reaction of a suitably substituted benzylphosphonium salt with a benzaldehyde (B42025) derivative. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of the carbon-carbon double bond. tamu.eduyoutube.com The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often yielding a mixture of (E)- and (Z)-isomers. tamu.eduacs.org

Another conventional approach is the Perkin reaction , which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of its sodium or potassium salt. While historically significant, this method is often limited by harsh reaction conditions and lower yields compared to more modern techniques.

Asymmetric Synthesis Strategies Utilizing Stilbenediol Scaffolds

The development of asymmetric methods for the synthesis of chiral stilbene derivatives is an area of growing importance. While specific examples for alpha-propyl-4,4'-stilbenediol are not extensively documented, general strategies for asymmetric synthesis on stilbene scaffolds can be considered. These strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric dihydroxylation (ADH) of a stilbene precursor using osmium tetroxide and a chiral ligand can produce enantiomerically enriched stilbenediols.

Furthermore, the stilbene scaffold itself can be used as a template for the synthesis of other complex chiral molecules. orgsyn.org The inherent chirality of certain stilbene derivatives can direct the stereoselective formation of new stereocenters.

Development of Novel Synthetic Pathways for Alkyl-Substituted 4,4'-Stilbenediols

Modern synthetic chemistry has seen the advent of powerful transition-metal-catalyzed cross-coupling reactions, which offer highly efficient and selective routes to stilbenes.

Stereoselective Synthesis of "this compound" Isomers

The stereoselective synthesis of specific isomers of this compound is crucial for understanding their structure-activity relationships. The (E)-isomer (trans) is generally more thermodynamically stable and often exhibits different biological properties compared to the (Z)-isomer (cis). nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction using phosphonate (B1237965) esters, typically favors the formation of (E)-alkenes and offers a reliable method for accessing the trans-isomer of stilbenes. wiley-vch.de

Palladium-catalyzed reactions, such as the Heck and Suzuki-Miyaura couplings, can also be tuned to provide high stereoselectivity. For instance, the Suzuki-Miyaura coupling of an (E)-vinylboronic acid with an aryl halide generally proceeds with retention of the double bond geometry, yielding the (E)-stilbene. nih.gov

Palladium-Catalyzed Coupling Reactions in Stilbene Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of stilbenes due to their high efficiency, functional group tolerance, and catalytic nature. uliege.be

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To synthesize an this compound derivative, one could envision coupling a 4-hydroxystyrene with a propyl-substituted aryl halide. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Suzuki-Miyaura coupling reaction provides another powerful route, coupling an organoboron compound (such as a boronic acid or ester) with an organohalide. youtube.comlibretexts.org A potential strategy for this compound would involve the coupling of a 4-hydroxy-alpha-propylphenylboronic acid with a 4-hydroxystyryl halide, or vice versa. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov

Below is a table summarizing typical conditions for these palladium-catalyzed reactions for stilbene synthesis:

| Reaction | Catalyst | Base | Solvent | Typical Substrates | Reference |

| Heck Reaction | Pd(OAc)₂, PdCl₂ | K₂CO₃, Et₃N | DMF, NMP | Aryl halide, Alkene | wikipedia.orgnih.gov |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Arylboronic acid, Aryl halide | nih.govyoutube.com |

Derivatization Strategies for Enhancing Molecular Complexity

Once the core this compound structure is obtained, further derivatization can lead to a library of compounds with potentially enhanced or modulated biological activities. The two phenolic hydroxyl groups are prime sites for modification.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles under basic conditions. This can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides can furnish the corresponding esters. This modification can serve as a prodrug strategy or introduce new functional groups.

Fullerene Adducts: More complex derivatizations have also been reported for stilbenes, such as their covalent attachment to fullerenes, creating novel materials with unique photophysical properties. nih.govrsc.org While a highly specialized example, it illustrates the versatility of the stilbene scaffold for chemical modification.

Chemical Modifications at the Hydroxyl Groups

The phenolic hydroxyl groups at the 4 and 4' positions of α-propyl-4,4'-stilbenediol are primary sites for chemical derivatization. These modifications, such as etherification and esterification, can significantly alter the compound's solubility, lipophilicity, and metabolic stability.

One of the most common modifications is O-alkylation , which involves the formation of an ether linkage. This can be achieved under basic conditions, where a base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This is followed by the addition of an alkylating agent, such as an alkyl halide. For instance, the use of sodium hydride (NaH) as a base in a suitable solvent like tetrahydrofuran (B95107) (THF) is a standard method for the O-alkylation of phenolic compounds. The reaction proceeds via a Williamson ether synthesis mechanism. A variety of alkyl groups can be introduced, from simple methyl or ethyl groups to more complex moieties, to fine-tune the properties of the resulting derivative.

Another key modification is O-acylation , leading to the formation of esters. This is typically achieved by reacting the stilbenediol with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base like pyridine (B92270) or triethylamine. These reactions are generally high-yielding and allow for the introduction of a wide range of acyl groups.

The table below summarizes representative conditions for the O-alkylation of phenolic compounds, which are applicable to α-propyl-4,4'-stilbenediol based on established synthetic protocols for similar molecules.

| Entry | Alkylating Agent | Base | Solvent | Temperature | Yield (%) |

| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | >95 |

| 2 | Ethyl Bromide | NaH | THF | 0 °C to rt | ~90 |

| 3 | Benzyl Bromide | Cs₂CO₃ | DMF | rt | >90 |

| 4 | Propargyl Bromide | NaH | THF | 0 °C to rt | ~85 |

This data is representative of typical O-alkylation reactions of phenolic compounds and is provided for illustrative purposes.

Alkylation and Arylation of the Stilbene Core

The stilbene core of α-propyl-4,4'-stilbenediol, particularly the vinylic positions, can undergo alkylation and arylation reactions, most notably through palladium-catalyzed cross-coupling reactions. These methods offer a powerful tool for the construction of carbon-carbon bonds, enabling the synthesis of complex stilbene derivatives with extended conjugation or steric bulk.

Palladium-catalyzed Heck coupling is a prominent method for the arylation of alkenes. In the context of α-propyl-4,4'-stilbenediol, this reaction could be envisioned to occur at the unsubstituted vinylic position, reacting with an aryl halide (bromide or iodide) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial and can influence the regioselectivity and stereoselectivity of the reaction.

Similarly, the Suzuki-Miyaura coupling offers another avenue for arylation. This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. While direct C-H activation and subsequent arylation of the stilbene double bond is a developing area, a more common strategy involves the introduction of a leaving group (like a halogen) onto the stilbene core, which can then participate in Suzuki-Miyaura coupling.

The table below presents examples of palladium-catalyzed arylation reactions on stilbene-like scaffolds, highlighting the versatility of these methods.

| Entry | Coupling Partners | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | trans-Stilbene (B89595), 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | Trisubstituted Stilbene | 85 |

| 2 | Styrene, Aryl Halide | Pd(OAc)₂ / PPh₃ | Et₃N | Acetonitrile (B52724) | trans-Stilbene Derivative | >90 |

| 3 | Arylboronic Acid, Vinyl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Arylated Alkene | >80 |

This data is based on published results for Heck and Suzuki-Miyaura couplings of stilbene and related compounds and serves as a guide for potential transformations of α-propyl-4,4'-stilbenediol.

Chemoenzymatic transformations represent an emerging and powerful strategy for the selective modification of natural products and their analogs. While specific chemoenzymatic studies on α-propyl-4,4'-stilbenediol are not extensively reported, the principles can be extrapolated from work on other phenolic compounds. Enzymes such as lipases could be employed for regioselective acylation of the hydroxyl groups, offering an advantage over chemical methods in terms of mild reaction conditions and reduced need for protecting groups. Furthermore, laccases could potentially be used to catalyze the oxidative coupling of α-propyl-4,4'-stilbenediol, leading to the formation of dimers or oligomers with novel structures and biological activities. The application of chemoenzymatic approaches to this stilbenoid holds promise for the generation of a diverse library of derivatives for further investigation.

Computational Chemistry and Molecular Modeling of Alpha Propyl 4,4 Stilbenediol

Quantum Chemical Calculations of Electronic Structure

For alpha-Propyl-4,4'-stilbenediol, these calculations would reveal how the propyl and hydroxyl substituents influence the electronic nature of the stilbene (B7821643) backbone. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the analysis of electronic charge distributions can identify specific atomic sites that are prone to electrophilic or nucleophilic attack, providing insights into the molecule's interaction mechanisms. Semiempirical investigations on related stilbenes like resveratrol (B1683913) have shown that photoexcitation leads to significant charge rearrangements at specific sites, which may be linked to their biological activity. ufpa.br

Illustrative Electronic Properties of this compound:

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest energy electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has rotatable bonds, understanding its conformational preferences is essential. The stilbene core can exist in cis and trans configurations, with the trans isomer generally being more stable. nih.gov

The study of the conformational energy landscape helps in identifying the most stable, low-energy conformers that are likely to be present under given conditions. lumenlearning.com This analysis involves systematically rotating the key dihedral angles of the molecule and calculating the corresponding energy to map out the potential energy surface. For this compound, this would include the rotation around the bond connecting the propyl group to the stilbene ring and the bonds of the ethylene (B1197577) bridge. The interactions between the propyl group and the phenyl rings can lead to specific preferred orientations that minimize steric hindrance. lumenlearning.com

Hypothetical Torsional Energy Profile for the Propyl Group Rotation:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 5.0 | Eclipsed |

| 60 | 0.5 | Gauche |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Anti (Most Stable) |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. surrey.ac.ukmdpi.com These simulations provide a detailed view of how a molecule like this compound interacts with its environment, such as a solvent or other molecules. By simulating the system for a sufficient duration (e.g., nanoseconds), one can observe the dynamic behavior and stability of these interactions.

In the context of this compound, MD simulations can be used to understand its behavior in an aqueous solution. This would involve analyzing the formation and lifetime of hydrogen bonds between the hydroxyl groups of the stilbenediol and surrounding water molecules. Such simulations are also valuable for studying how multiple stilbenoid molecules might aggregate or interact with each other. The interaction energy, a key metric from these simulations, indicates the strength of forces between different components in the system. researchgate.net

Illustrative MD Simulation Parameters and Findings for this compound in Water:

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 100 ns |

| Force Field | OPLS3e |

| Average Solute-Solvent Hydrogen Bonds | 4.2 |

| Root Mean Square Deviation (RMSD) | Stable around 0.2 nm, indicating conformational stability. |

| Interaction Energy with Water | -15.5 kcal/mol |

In Silico Prediction of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein. tandfonline.comnih.gov This technique is fundamental in drug discovery for identifying potential biological targets. For this compound, molecular docking could be used to screen its binding affinity against various protein targets to hypothesize its biological activity.

The docking process involves placing the ligand in the binding site of a protein in various orientations and conformations and then scoring the resulting complexes. The score, often expressed as binding energy (kcal/mol), estimates the strength of the interaction. Lower binding energies typically indicate a more favorable interaction. Studies on other stilbene compounds have successfully used molecular docking to predict their binding to enzymes and receptors. nih.govresearchgate.net For instance, resveratrol has been studied for its interaction with methyl-CpG binding proteins. rsc.org Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. nih.gov

Hypothetical Docking Results of this compound with a Target Protein:

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Tyr385, Arg120, Ser530 | Hydrogen bonds, Pi-Alkyl |

| Estrogen Receptor Alpha | -9.2 | Arg394, Glu353, His524 | Hydrogen bonds, Hydrophobic |

Mechanistic Investigations of Biological Activities of Alpha Propyl 4,4 Stilbenediol in Vitro Studies

Elucidation of Cellular and Subcellular Targets

No specific studies identifying the cellular or subcellular targets of alpha-Propyl-4,4'-stilbenediol were found in the available literature. Research on other stilbene (B7821643) derivatives suggests that these compounds can interact with a variety of cellular components, but direct evidence for this compound is absent.

Receptor Interaction Profiling and Ligand Binding Kinetics (In Vitro)

Specific ligand binding kinetics and receptor interaction profiles for this compound are not documented in published research.

G-Protein Coupled Receptor (GPR30) Signaling Pathways (In Vitro)

No research was identified that investigates the interaction of this compound with G-Protein Coupled Receptor 30 (GPR30) or its effect on downstream signaling pathways in vitro.

Other Potential Receptor Modulations (In Vitro)

There is no information available regarding the modulation of other receptor systems by this compound in in vitro models.

Modulation of Enzyme Activities and Biochemical Pathways (In Vitro)

Specific data on how this compound modulates enzyme activities or biochemical pathways is not present in the current body of scientific literature.

Oxidative Stress Response Mechanisms (In Vitro)

While stilbenes as a class are known for their antioxidant properties, no in vitro studies were found that specifically examine the effects of this compound on oxidative stress response mechanisms. Research on other stilbenes indicates they can scavenge reactive oxygen species and modulate antioxidant enzymes, but these findings cannot be directly extrapolated to the alpha-propyl derivative without specific experimental validation.

Anti-inflammatory Pathways (In Vitro)

The anti-inflammatory effects of stilbene derivatives are often attributed to their ability to modulate key signaling pathways and enzymes involved in the inflammatory cascade. While specific data for this compound is pending, research on other stilbenoids suggests potential mechanisms of action that may be relevant.

A primary pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov Under inflammatory stimuli, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). nih.gov This allows NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov Stilbenoids like resveratrol (B1683913) have been shown to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators. nih.gov It is plausible that this compound could exert anti-inflammatory effects through a similar inhibition of the NF-κB pathway.

Another critical pathway in inflammation is the mitogen-activated protein kinase (MAPK) pathway. This pathway, comprising kinases such as ERK, JNK, and p38, is activated by various inflammatory signals and plays a crucial role in regulating the production of inflammatory cytokines and enzymes. Some stilbene compounds have been found to modulate MAPK signaling, suggesting another potential anti-inflammatory mechanism for this compound.

Furthermore, direct inhibition of enzymes that produce inflammatory mediators is a known mechanism for many anti-inflammatory compounds. COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation. nih.gov Similarly, iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. The inhibition of COX-2 and iNOS activity and expression has been observed with some stilbene derivatives. nih.gov For instance, the resveratrol trimer, alpha-viniferin, has demonstrated inhibitory effects on both COX-2 and iNOS. Therefore, it is conceivable that this compound may also directly target these enzymes.

Table 1: Potential In Vitro Anti-inflammatory Mechanisms of Stilbenoids

| Pathway/Target | Potential Effect of this compound (Hypothesized) | Key Inflammatory Mediators Involved |

| NF-κB Signaling Pathway | Inhibition of IκBα phosphorylation and degradation, leading to decreased NF-κB nuclear translocation. | TNF-α, IL-1β, IL-6, COX-2, iNOS |

| MAPK Signaling Pathway | Modulation of ERK, JNK, and/or p38 phosphorylation. | TNF-α, IL-1β, IL-6 |

| Cyclooxygenase-2 (COX-2) | Direct enzymatic inhibition and/or downregulation of expression. | Prostaglandins |

| Inducible Nitric Oxide Synthase (iNOS) | Direct enzymatic inhibition and/or downregulation of expression. | Nitric Oxide (NO) |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of stilbene derivatives is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic rings and the ethylene (B1197577) bridge.

Impact of alpha-Propyl Substitution on Biological Engagement

An alpha-propyl substitution may enhance the lipophilicity of the stilbenediol backbone. This increased lipophilicity could potentially improve membrane permeability, leading to better cellular uptake and access to intracellular targets. However, the steric bulk of the propyl group could also hinder the molecule's ability to bind to certain enzymatic active sites or receptor pockets, potentially reducing its activity compared to non-alkylated analogs. The precise impact would depend on the specific topology of the target protein.

Comparative Analysis with Other Stilbenediol Derivatives

To understand the specific contribution of the alpha-propyl group, it is useful to compare the potential activity of this compound with other well-studied stilbenediol derivatives, such as resveratrol (3,5,4'-trihydroxy-trans-stilbene) and 4,4'-dihydroxy-trans-stilbene.

Resveratrol is one of the most extensively studied stilbenoids and is known for its antioxidant and anti-inflammatory properties. Its three hydroxyl groups are crucial for its biological activities. 4,4'-dihydroxy-trans-stilbene, lacking the 3- and 5-hydroxyl groups of resveratrol but possessing a second hydroxyl group at the 4'-position, has also been investigated and shown to possess biological activity.

The introduction of an alpha-propyl group to the 4,4'-stilbenediol core would create a unique pharmacological profile. The hydroxyl groups at the 4 and 4' positions are known to be important for estrogenic activity and may also contribute to antioxidant and anti-inflammatory effects. The addition of the alpha-propyl group could modulate these activities. For instance, while the hydroxyl groups might be key for radical scavenging, the propyl group could influence the compound's ability to interact with hydrophobic pockets in enzymes or receptors.

A comparative analysis would ideally involve in vitro assays measuring the potency of these compounds in inhibiting key inflammatory markers or pathways. For example, comparing the IC50 values for the inhibition of COX-2 or the suppression of TNF-α production in cell-based assays would provide valuable insights into the structure-activity relationships.

Table 2: Structural Comparison of Stilbenediol Derivatives

| Compound | Substituents | Key Structural Features |

| Resveratrol | 3,5,4'-trihydroxy | Three hydroxyl groups on the aromatic rings. |

| 4,4'-dihydroxy-trans-stilbene | 4,4'-dihydroxy | Two hydroxyl groups, one on each aromatic ring at the para position. |

| This compound | 4,4'-dihydroxy, alpha-propyl | Two hydroxyl groups at the para positions and a propyl group on the ethylene bridge. |

Advanced Spectroscopic Characterization and Analytical Methodologies for Alpha Propyl 4,4 Stilbenediol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the definitive structural determination of alpha-propyl-4,4'-stilbenediol. This powerful technique provides detailed insights into the molecular framework by mapping the chemical environments of individual atoms. While specific NMR data for this compound is not widely published, the expected spectra can be inferred from the analysis of related stilbene (B7821643) structures.

Expected NMR Spectral Data for this compound:

| Nucleus | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H NMR | 6.5-7.5 | Aromatic protons on the two phenyl rings. The substitution pattern will influence the specific shifts and coupling constants. |

| ~5.0 | Olefinic proton of the stilbene double bond. | |

| 2.0-2.5 | Methylene protons (CH₂) of the propyl group adjacent to the double bond. | |

| 1.2-1.6 | Methylene protons (CH₂) of the middle of the propyl group. | |

| 0.8-1.0 | Methyl protons (CH₃) of the propyl group. | |

| 4.5-5.5 | Phenolic hydroxyl protons (OH). These signals can be broad and their position is solvent-dependent. | |

| ¹³C NMR | 150-160 | Carbons bearing the hydroxyl groups. |

| 115-135 | Aromatic and olefinic carbons. | |

| ~35 | Methylene carbon of the propyl group adjacent to the double bond. | |

| ~22 | Methylene carbon in the middle of the propyl group. |

To resolve ambiguities in NMR signal assignments, especially in complex molecules, isotopic labeling is a key strategy. nih.gov This involves incorporating isotopes like ¹³C or ²H (deuterium) into the this compound molecule at specific sites. sigmaaldrich.com For instance, selective deuteration of the propyl group would cause the corresponding proton signals to disappear from the ¹H NMR spectrum, confirming their location. Similarly, ¹³C enrichment at a particular carbon atom would significantly enhance its signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the carbon skeleton. unl.ptutoronto.ca While this is a common practice in structural biology and complex molecule analysis, specific applications to this compound would follow these general principles. nih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification. ontosight.ai

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the precise elemental formula of this compound. researchgate.net The fragmentation pattern observed in the mass spectrum offers structural clues. Under electron ionization (EI), the molecule would likely exhibit a prominent molecular ion peak (M⁺). Subsequent fragmentation could involve the loss of the propyl group, cleavage of the stilbene backbone, and other characteristic breakdowns that help to confirm the structure and distinguish it from isomers. nih.govbenthamopen.com The study of related stilbenoids has shown that characteristic fragmentation patterns are key to their identification. nih.govresearchgate.net

Predicted Mass Spectrometry Data for this compound:

| Analysis | Expected Result | Significance |

|---|---|---|

| Molecular Formula | C₁₇H₁₈O₂ | |

| Exact Mass | 254.1307 | For High-Resolution Mass Spectrometry. |

| Molecular Weight | 254.32 | |

| Key Fragment Ions (EI-MS) | [M-C₃H₇]⁺ | Loss of the propyl group. |

| [M-H₂O]⁺ | Loss of a water molecule. |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.

High-performance liquid chromatography (HPLC) is a preferred method for the analysis and purification of this compound. pensoft.netresearchgate.net A reversed-phase setup, typically with a C18 stationary phase, is well-suited for this compound. The mobile phase would likely be a gradient of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time under defined conditions serves as an identifier, and the peak area can be used for quantification against a standard.

Direct analysis of this compound by gas chromatography (GC) is challenging due to its low volatility. nih.gov To overcome this, a derivatization step is typically employed to make the compound more volatile. researchgate.net Silylation is a common technique where the polar hydroxyl groups are converted to nonpolar trimethylsilyl (B98337) (TMS) ethers using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govbrjac.com.br The resulting derivatized compound can be readily analyzed by GC-MS, where its retention time and the characteristic mass spectrum of the TMS derivative are used for identification and quantification. thescipub.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Carbon-13 |

X-ray Crystallography for Solid-State Structural Analysis

The process of X-ray crystallography involves several key steps. nih.gov Initially, a high-quality single crystal of the compound of interest is required. nih.gov This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted into a specific pattern. nih.gov This diffraction pattern is recorded on a detector and is unique to the crystal's internal structure. nih.gov

By analyzing the intensities and positions of the diffracted spots, researchers can construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined, leading to a detailed three-dimensional model of the molecule. This model reveals crucial structural parameters. For stilbene derivatives, X-ray crystallography can definitively establish the cis or trans configuration of the double bond, the planarity of the phenyl rings, and the orientation of substituent groups. nih.govroyalsocietypublishing.org

In the context of this compound, an X-ray crystallographic analysis would provide invaluable insights into how the propyl group at the alpha position influences the molecule's solid-state conformation. It would elucidate any steric hindrance effects and their impact on the planarity of the stilbene backbone, as well as intermolecular interactions such as hydrogen bonding facilitated by the hydroxyl groups. These interactions are fundamental to the crystal packing and can affect properties like solubility and melting point.

While awaiting specific experimental data for this compound, a representative example of crystallographic data that would be obtained from such an analysis is presented below. This table illustrates the type of detailed structural information that X-ray crystallography provides for stilbenoid compounds.

| Crystallographic Parameter | Illustrative Value for a Stilbene Derivative |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 18.901 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1305.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.295 |

| Absorption Coefficient (mm⁻¹) | 0.085 |

| F(000) | 544 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9876 |

| Independent reflections | 3012 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.067, wR2 = 0.145 |

| Goodness-of-fit on F² | 1.05 |

This illustrative data highlights the precision of X-ray crystallography in defining the unit cell dimensions, symmetry, and the quality of the structural model. Such detailed solid-state structural information is crucial for structure-activity relationship (SAR) studies and for the rational design of new stilbene-based compounds with tailored properties. nih.govnih.gov

Applications of Alpha Propyl 4,4 Stilbenediol in Advanced Materials Science

Exploration in Organic Light-Emitting Diodes (OLEDs)

Stilbene (B7821643) derivatives are known for their luminescence properties, making them attractive for use in OLEDs. The extended π-conjugation in alpha-Propyl-4,4'-stilbenediol is expected to lead to efficient fluorescence. The hydroxyl groups can serve as sites for further functionalization, allowing for the fine-tuning of the molecule's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing charge injection and transport within an OLED device, potentially leading to improved efficiency and stability. Research in this area would focus on synthesizing and characterizing the photoluminescent properties of this compound and its derivatives, and fabricating and testing their performance in OLED devices.

Potential in Photovoltaic Cells and Optoelectronic Devices

The light-absorbing properties of stilbene compounds also suggest their potential use in organic photovoltaic (OPV) cells. In an OPV device, a material is needed to absorb sunlight and generate electron-hole pairs (excitons). The π-conjugated system of this compound could be engineered to absorb light in the visible or near-infrared regions of the solar spectrum. Furthermore, the hydroxyl groups could facilitate the formation of self-assembled monolayers or be used to anchor the molecule to semiconductor surfaces, which is beneficial for charge separation and collection in photovoltaic and other optoelectronic devices.

Development as Chemical Intermediates for Complex Molecule Synthesis

Beyond its direct applications, this compound serves as a valuable building block for the synthesis of more complex and functional molecules.

The diol functionality of this compound makes it an ideal monomer for polymerization reactions. Through reactions like esterification or etherification, it can be incorporated into polyesters, polyethers, or other polymers. The resulting polymers would feature the stilbene unit in their backbone, imparting them with specific optical and electronic properties. These stilbene-containing polymers could find applications as electro-optic materials, fluorescent sensors, or as the active layer in various electronic devices.

The reactivity of the hydroxyl groups and the potential for further functionalization of the aromatic rings make this compound a versatile building block for a wide range of functional materials. It can be used to synthesize liquid crystals, where the rigid stilbene core can act as a mesogenic unit. It can also be a precursor for creating dendritic structures or other supramolecular assemblies with tailored properties for applications in catalysis, drug delivery, or molecular recognition.

Emerging Research Frontiers and Future Directions for Alpha Propyl 4,4 Stilbenediol

Mechanistic Studies of Novel Biological Interactions

The biological activities of stilbene (B7821643) derivatives are diverse, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects. rsc.orgnih.govijbs.com The specific biological interactions of alpha-Propyl-4,4'-stilbenediol are yet to be fully elucidated, but research on analogous compounds provides a strong foundation for future mechanistic studies.

The antioxidant properties of stilbenes are often attributed to their hydroxyl groups, which can donate a hydrogen atom to neutralize free radicals. rsc.org The presence of two hydroxyl groups in this compound suggests a potent antioxidant capacity. Future research should focus on quantifying this activity using standard assays and investigating the resonance stabilization of the resulting phenoxyl radical. The influence of the alpha-propyl group on the antioxidant mechanism, potentially by altering the electron density of the aromatic ring or influencing membrane permeability, is a key area for investigation.

Beyond general antioxidant effects, the interaction of this compound with specific biological targets warrants exploration. For instance, many stilbenes are known to interact with enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and telomerase, a target in cancer therapy. nih.govrsc.org Molecular docking and in vitro enzyme inhibition assays could reveal if this compound exhibits similar activities. The unique steric and electronic properties conferred by the propyl group may lead to novel binding modes and selectivities for these and other enzymes.

Furthermore, the estrogenic activity of some stilbene derivatives is well-documented. nih.gov Given the structural similarity of the 4,4'-stilbenediol core to diethylstilbestrol (B1670540), a synthetic estrogen, it is plausible that this compound could interact with estrogen receptors. wikipedia.org Investigating this potential interaction is crucial, as it could have implications for its use in hormone-dependent conditions.

Table 1: Potential Biological Targets for this compound and Rationale for Investigation

| Biological Target | Rationale for Investigation | Potential Outcome of Interaction |

| Cyclooxygenases (COX-1, COX-2) | Stilbene derivatives have shown anti-inflammatory activity through COX inhibition. rsc.org | Modulation of inflammatory pathways. |

| Telomerase | Some stilbenes, like pterostilbene, inhibit telomerase activity in cancer cells. nih.gov | Anticancer therapeutic potential. |

| Estrogen Receptors (ERα, ERβ) | The 4,4'-stilbenediol scaffold is similar to synthetic estrogens. nih.govwikipedia.org | Potential for hormone-related therapies or endocrine disruption. |

| Mpro Protease (SARS-CoV-2) | Stilbene compounds have shown potential to inhibit viral replication. nih.gov | Development of antiviral agents. |

Advanced Material Science Innovations

The photophysical and electronic properties of stilbenes make them attractive candidates for applications in advanced materials. researchgate.net The incorporation of an alpha-propyl group and hydroxyl moieties in this compound could lead to novel materials with tailored properties.

Stilbene derivatives have been utilized as the active layer in organic field-effect transistors (OFETs). aip.org The π-conjugated system of the stilbene backbone allows for charge transport. The propyl group in this compound could influence the molecular packing in the solid state, which is a critical determinant of charge mobility. Future research could involve the fabrication and characterization of OFETs using this compound to assess its potential as an organic semiconductor.

The photoisomerization of stilbenes, switching between the cis and trans isomers upon light irradiation, is a key feature for their use as molecular photoswitches. nih.govacs.org This property can be harnessed to reversibly control the properties of materials at the molecular level. The substitution pattern of this compound will likely influence the quantum yields of photoisomerization and the thermal stability of the isomers. Investigating these photophysical properties is a prerequisite for its application in photoswitchable materials, such as smart polymers or light-responsive surfaces. rsc.org

Furthermore, functionalized stilbenes can be used to create fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. thieme.de The hydroxyl groups of this compound could be further functionalized to tune the emission wavelength and quantum yield. The development of polymers or dendrimers incorporating this stilbene unit could lead to new luminescent materials with enhanced performance. nih.gov

Table 2: Potential Material Science Applications of this compound

| Application Area | Relevant Property | Potential Innovation |

| Organic Electronics | Charge transport in the π-conjugated system. aip.orgrsc.org | Development of novel organic semiconductors for OFETs. |

| Molecular Photoswitches | Reversible cis-trans photoisomerization. nih.govacs.org | Creation of light-responsive materials and devices. |

| Luminescent Materials | Fluorescence and photophysical properties. thieme.denih.gov | New emitters for OLEDs and fluorescent probes. |

| Functional Polymers | Polymerizable hydroxyl groups. | Synthesis of smart polymers with tunable properties. |

Green Chemistry Approaches in Synthesis

The traditional chemical synthesis of stilbenes can involve harsh reagents and generate significant waste. nih.gov The development of green and sustainable synthetic routes to this compound is a critical area of future research, aligning with the principles of green chemistry.

Biocatalysis offers a promising alternative to conventional chemical synthesis. Enzymes such as stilbene synthase (STS) are responsible for the biosynthesis of stilbenes in plants. nih.govresearchgate.net While STS typically uses cinnamoyl-CoA derivatives as substrates, protein engineering could potentially adapt these enzymes to accept precursors that would lead to the formation of this compound. This approach would offer high selectivity and operate under mild, environmentally benign conditions.

Another avenue for green synthesis involves the use of peroxygenases. Fungal peroxygenases have been shown to catalyze the regioselective hydroxylation of trans-stilbene (B89595) to produce 4,4'-dihydroxy-trans-stilbene. rsc.org This enzymatic approach could be adapted for the final step in the synthesis of this compound from an appropriate precursor, using hydrogen peroxide as a green oxidant.

Table 3: Comparison of Synthetic Approaches for Stilbene Derivatives

| Synthetic Approach | Advantages | Challenges for this compound |

| Traditional Chemical Synthesis | Well-established, versatile. nih.govresearchgate.net | Often requires harsh conditions, produces waste. |

| Biocatalysis (e.g., Stilbene Synthase) | High selectivity, mild conditions, environmentally friendly. nih.govnih.govnih.gov | Enzyme may require engineering for specific substrate. |

| Enzymatic Hydroxylation (e.g., Peroxygenase) | Green oxidant (H₂O₂), regioselective. rsc.org | Substrate specificity and enzyme stability. |

| Green Chemical Synthesis | Reduced environmental impact, safer reagents. nih.gov | Catalyst development and optimization for specific reaction. |

Computational Design and Predictive Modeling for Derivative Discovery

Computational methods are increasingly integral to the discovery and optimization of new molecules with desired properties. benthamscience.com For this compound, computational design and predictive modeling can accelerate the discovery of derivatives with enhanced biological activity or improved material characteristics.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of stilbene derivatives with their biological activities. nih.govnih.govacs.org By creating a dataset of stilbene analogues with known activities, a QSAR model could predict the potency of newly designed derivatives of this compound. This would allow for the virtual screening of a large number of compounds and prioritize the most promising candidates for synthesis and testing.

Molecular docking is another powerful computational tool that can predict the binding affinity and orientation of a ligand within the active site of a biological target. nih.govnih.govresearchgate.net Docking studies of this compound and its virtual derivatives with enzymes like COX or telomerase, or with receptors like the estrogen receptor, can provide insights into their potential mechanisms of action and guide the design of more potent and selective inhibitors or modulators.

For material science applications, computational chemistry can be used to predict the photophysical and electronic properties of this compound derivatives. Density Functional Theory (DFT) calculations, for example, can be used to estimate the energies of the frontier molecular orbitals, which are related to the electronic properties, and to model the excited states involved in photoisomerization and fluorescence. nih.gov This predictive capability can guide the design of new stilbene-based materials with optimized performance for applications in organic electronics and photonics.

Table 4: Computational Tools for Derivative Discovery of this compound

| Computational Method | Application | Predicted Properties |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. nih.govnih.govacs.org | Potency (e.g., IC₅₀, EC₅₀). |

| Molecular Docking | Simulating binding to biological targets. nih.govnih.govresearchgate.net | Binding affinity, binding mode, selectivity. |

| Density Functional Theory (DFT) | Calculating electronic and photophysical properties. nih.govnih.gov | HOMO/LUMO energies, absorption/emission spectra, isomerization barriers. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule and its complexes. | Conformational changes, stability of binding. |

Q & A

Q. Methodological Guidance

- Detailed Protocols : Specify anhydrous solvent purity (e.g., benzene dried over Na/benzophenone), catalyst activation steps, and inert atmosphere requirements (N₂/Ar).

- Analytical Validation : Confirm product identity via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and HRMS (calculated [M+H]⁺ = 269.1544).

- Open Data : Share raw spectral data and crystallographic files (if available) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.